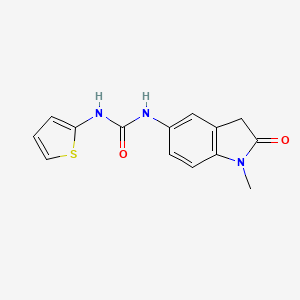

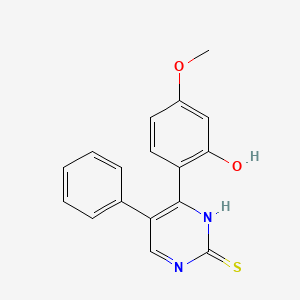

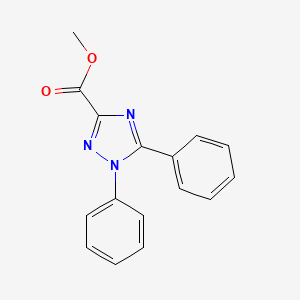

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enhancer of zeste homolog 2 (EZH2). EZH2 is a catalytic subunit of the polycomb repressive complex 2 (PRC2) which is responsible for the methylation of histone H3 at lysine 27, leading to gene silencing. CPI-1205 has shown potential as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Antitumor Evaluation

A study conducted by Rostom (2006) focused on the synthesis of a series of compounds similar to the requested chemical structure, evaluating their antitumor activities. The research found promising broad-spectrum antitumor activity against multiple tumor cell lines for certain compounds, highlighting the potential therapeutic applications of these molecules in cancer treatment Rostom (2006).

Anticancer and Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized compounds related to the requested chemical, investigating their cytotoxic and carbonic anhydrase inhibitory effects. The study identified compounds with significant tumor selectivity and potency, indicating potential as novel anticancer agents and highlighting the role of sulfonamides in inhibiting human carbonic anhydrase Gul et al. (2016).

Molecular Docking and Antimicrobial Agents

Katariya et al. (2021) explored the synthesis of novel compounds incorporating oxazole, pyrazoline, and pyridine moieties, conducting molecular docking studies to evaluate their potential as antimicrobial agents. This research emphasizes the importance of structural diversity in designing effective antimicrobial and anticancer drugs Katariya et al. (2021).

Anti-inflammatory and Analgesic Activities

Research by Ragab et al. (2013) synthesized pyrazolone derivatives to test their anti-inflammatory and analgesic activities. This study contributes to understanding the therapeutic potential of such compounds in treating inflammation and pain, indicating the broad applicability of sulfonamide derivatives in medicinal chemistry Ragab et al. (2013).

Antimicrobial and Anticancer Potential

Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, evaluating their antibacterial and antifungal activities. This study highlights the versatility of such compounds in addressing various microbial threats, alongside potential anticancer applications Hassan (2013).

properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c17-14-4-2-13(3-5-14)8-11-24(22,23)20-15-6-7-16(18-12-15)21-10-1-9-19-21/h1-12,20H/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESZIUQWNMOURX-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

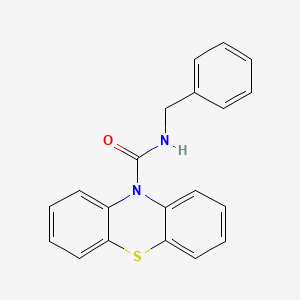

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)

![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2453925.png)

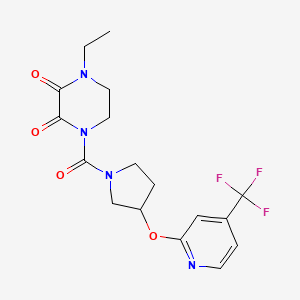

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)

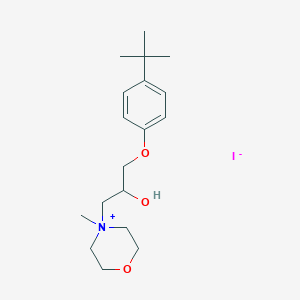

![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)